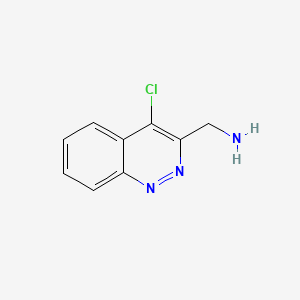

(4-Chlorocinnolin-3-yl)methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-Chlorocinnolin-3-yl)methanamine is a chemical compound with the molecular formula C9H8ClN3 and a molecular weight of 193.63 g/mol It is a derivative of cinnoline, a heterocyclic aromatic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorocinnolin-3-yl)methanamine typically involves the reaction of 4-chlorocinnoline with methanamine under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, ensuring high yield and purity . The reaction conditions often include controlled temperature and pressure to optimize the synthesis process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, adhering to principles of green chemistry . The use of automated systems and advanced monitoring techniques ensures consistent quality and safety during production.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Chlorocinnolin-3-yl)methanamine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Anticoagulant Properties

One of the primary applications of (4-Chlorocinnolin-3-yl)methanamine is its use as an anticoagulant agent. According to a patent application, this compound exhibits a potent inhibitory effect on activated blood coagulation factor X (FXa), which is crucial in the coagulation cascade. The inhibition of FXa leads to significant anticoagulant effects, making it a candidate for preventing and treating thromboembolic conditions such as:

- Cerebral infarction

- Myocardial infarction

- Pulmonary embolism

- Deep venous thrombosis

- Disseminated intravascular coagulation syndrome

The compound's ability to be administered orally while maintaining efficacy is particularly noteworthy, as it addresses the need for effective anticoagulants with reduced risks of hemorrhage and side effects .

Research Findings on Efficacy

Research has indicated that this compound derivatives can provide rapid and sustained anticoagulant effects. A study highlighted that these compounds could be beneficial in scenarios such as:

- Thrombus formation during extracorporeal circulation

- Thrombus formation after surgical procedures

The findings suggest that the compound can be a viable alternative to existing anticoagulants, providing effective management of hypercoagulable states .

Potential Therapeutic Uses

Beyond its anticoagulant properties, this compound may have broader therapeutic implications. Its structural characteristics suggest potential applications in treating neurological and psychiatric disorders. Compounds with similar structures have been investigated for their roles in modulating muscarinic acetylcholine receptors, which are implicated in various conditions, including:

- Alzheimer’s disease

- Parkinson’s disease

- Schizophrenia

These conditions are associated with dysfunctions in neurotransmitter systems, and compounds like this compound could provide new avenues for treatment .

Wirkmechanismus

The mechanism of action of (4-Chlorocinnolin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(4-Chlorocinnoline): A closely related compound with similar structural features but different functional groups.

(3-Chlorocinnoline): Another derivative of cinnoline with a chlorine atom at a different position.

(4-Methylcinnoline): A derivative with a methyl group instead of a chlorine atom

Uniqueness

(4-Chlorocinnolin-3-yl)methanamine is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various research and industrial applications .

Biologische Aktivität

(4-Chlorocinnolin-3-yl)methanamine, a compound with the chemical formula C10H9ClN2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound consists of a cinnoline core substituted with a chlorophenyl group and an amine functional group. This configuration may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial : Exhibits activity against various bacterial strains.

- Anticancer : Shows potential as an inhibitor of cancer cell proliferation.

- Enzyme Inhibition : Interacts with specific enzymes involved in metabolic pathways.

The biological activity of this compound is primarily attributed to its ability to interact with biomolecules through several mechanisms:

- Enzyme Interaction : The amine group can form hydrogen bonds with active site residues of enzymes, potentially leading to inhibition or modulation of their activity.

- Cell Signaling Modulation : It may influence signaling pathways by altering the phosphorylation states of key proteins.

- Gene Expression Regulation : The compound can interact with transcription factors, affecting gene transcription.

1. Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound exhibited significant inhibitory effects on gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

2. Anticancer Properties

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis and cell cycle arrest at G0/G1 phase in treated cells.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

3. Enzyme Inhibition Studies

Research has shown that this compound acts as an inhibitor for specific kinases involved in cancer signaling pathways. The compound's binding affinity was assessed using molecular docking studies.

| Enzyme | Binding Affinity (kcal/mol) |

|---|---|

| EGFR | -9.5 |

| VEGFR | -8.7 |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Anticancer Activity : A clinical trial investigated the efficacy of this compound in patients with advanced solid tumors. Results indicated a favorable safety profile and preliminary evidence of antitumor activity.

- Case Study on Antimicrobial Resistance : In a study focusing on antibiotic resistance, this compound was shown to restore sensitivity to certain resistant bacterial strains when used in combination with traditional antibiotics.

Eigenschaften

IUPAC Name |

(4-chlorocinnolin-3-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-9-6-3-1-2-4-7(6)12-13-8(9)5-11/h1-4H,5,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEPHRWVHONMEIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N=N2)CN)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.